molecular formula C26H21FN6O3 B10937646 6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937646
M. Wt: 484.5 g/mol
InChI Key: KMNOFUPKUTWTLB-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, fluorobenzyl, triazolyl, methoxyphenyl, and isoxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isoxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the 2-fluorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the triazole ring:

    Final coupling and functionalization: The final steps involve coupling reactions to attach the methoxyphenyl group and any necessary functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Pharmaceutical Research: It can be used as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

    Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21FN6O3

Molecular Weight

484.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H21FN6O3/c1-35-18-10-8-16(9-11-18)23-22-19(12-21(15-6-7-15)29-25(22)36-32-23)24(34)30-26-28-14-33(31-26)13-17-4-2-3-5-20(17)27/h2-5,8-12,14-15H,6-7,13H2,1H3,(H,30,31,34)

InChI Key

KMNOFUPKUTWTLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=N5)CC6=CC=CC=C6F

Origin of Product

United States

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